molecular formula C9H14N2O2 B13434016 5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone

5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone

Cat. No.: B13434016
M. Wt: 182.22 g/mol
InChI Key: CESZMPBHJRRSKK-UHFFFAOYSA-N
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Description

5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone is a pyridinone derivative characterized by a dimethylaminomethyl substituent at position 5 and a methoxy group at position 2. Pyridinones are heterocyclic compounds with a keto group at position 2, which confers unique electronic and steric properties. The dimethylaminomethyl group enhances solubility in polar solvents due to its basicity, while the methoxy group contributes to resonance stabilization and moderate lipophilicity.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

5-[(dimethylamino)methyl]-3-methoxy-1H-pyridin-2-one

InChI

InChI=1S/C9H14N2O2/c1-11(2)6-7-4-8(13-3)9(12)10-5-7/h4-5H,6H2,1-3H3,(H,10,12)

InChI Key

CESZMPBHJRRSKK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CNC(=O)C(=C1)OC

Origin of Product

United States

Preparation Methods

Step 1: Formation of the Pyridinone Core

The core structure, 3-methoxy-2(1H)-pyridinone, can be synthesized via cyclization of suitable precursors such as 2-aminocrotonic acid derivatives or related keto-amines. A common approach involves:

  • Starting Material: 2-Amino-3-methoxypropionic acid derivatives or their esters.
  • Reaction: Cyclization under acidic or basic conditions to form the pyridinone ring, often via intramolecular cyclization of keto-amines or amidines.

Example:

2-Amino-3-methoxypropionic acid ester + dehydrating agent (e.g., polyphosphoric acid) → pyridinone ring formation

Step 2: Introduction of the Dimethylamino Methyl Group

The key functionalization involves attaching the dimethylamino methyl group at the 5-position of the pyridinone ring:

  • Method: Nucleophilic substitution or Mannich-type reaction.
  • Reagents: Formaldehyde or paraformaldehyde, dimethylamine, and acid catalysts.

Typical Procedure:

  • React the pyridinone with formaldehyde and dimethylamine in an aqueous or alcoholic medium.
  • The reaction proceeds via formation of an iminium ion intermediate, which then reacts at the 5-position of the pyridinone ring.

Reaction Scheme:

Pyridinone + Formaldehyde + Dimethylamine → 5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone

Step 3: Purification

  • The crude product is purified via recrystallization from suitable solvents such as ethanol or ethyl acetate.
  • Final purification may involve chromatography to remove unreacted starting materials and by-products.

Alternative Route: Multi-step Synthesis via Intermediates

Step 1: Synthesis of 3-Methoxy-2(1H)-pyridinone

  • As described above, via cyclization of appropriate keto-amines or esters.

Step 2: Functionalization at the 5-Position

  • Method: Use of halogenation (e.g., N-bromosuccinimide or N-chlorosuccinimide) to introduce a halogen at the 5-position.
  • Substitution: The halogen is then displaced by dimethylamine or a methylamine derivative under nucleophilic substitution conditions.

Step 3: Methylation of the Amine

  • The amino group introduced can be methylated using methyl iodide or dimethyl sulfate to form the dimethylamino substituent.

Data Tables Summarizing the Methods

Step Method Reagents Conditions Notes
1 Pyridinone ring formation 2-Amino-3-methoxypropionic acid derivatives Acidic or basic cyclization Cyclization under reflux or heating
2 Introduction of methylamine group Formaldehyde + Dimethylamine Reflux in aqueous/alcoholic medium Mannich-type reaction
3 Purification Ethanol, Ethyl acetate Recrystallization Ensures high purity

Research Findings and Patent Data

  • Patent US6245913B1 describes an efficient process for synthesizing related pyridinone derivatives, emphasizing the use of oxidation and substitution steps. Although focused on different derivatives, the methods highlight the importance of stepwise functionalization and purification techniques that can be adapted for the target compound.

  • Literature on pyridinone synthesis emphasizes the utility of Mannich reactions and halogen displacement for functional group installation at the 5-position, which is applicable here.

  • Reaction Optimization: The use of solvents like ethanol, methanol, or acetonitrile, combined with phase transfer catalysts, enhances yields and purity, as demonstrated in related pyridinone syntheses.

Notes on Purity and Yield Optimization

  • Impurities such as unreacted starting materials or side-products can be minimized by controlling reaction temperature, reagent stoichiometry, and reaction time.
  • Purification via recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatography ensures high-quality final products.
  • Yield Enhancement: Using excess dimethylamine or formaldehyde can improve the yield of the Mannich-type reaction, but purification becomes more critical.

Chemical Reactions Analysis

Nucleophilic Substitution

The electron-deficient pyridinone ring facilitates nucleophilic attacks, particularly at the 2-position carbonyl group:

ReactionConditions/ReagentsOutcomeReference
Methoxylation NaOCH₃, methanol, refluxSubstitutes chloride with methoxy groups (common in pyridinone functionalization)
Thionation Lawesson’s reagent, toluene, refluxConverts carbonyl to thione (yields >75% in pyridinone analogs)

For instance, 3-cyano-5-ethyl-6-methylpyridin-2-one undergoes thionation with Lawesson’s reagent to form the corresponding thione in 86% yield .

Alkylation and Quaternary Ammonium Formation

The dimethylaminomethyl group participates in alkylation and quaternization:

ReactionConditions/ReagentsOutcomeReference
Methylation CH₃I, K₂CO₃, DMF, 25°CIntroduces methyl groups at sulfur or nitrogen sites (77% yield in analogs)
Quaternization Alkyl halides, polar solventsForms quaternary ammonium salts, enhancing water solubility

Methylation of 5-ethyl-6-methyl-2-methylthiopyridine-3-carbonitrile with CH₃I achieves 77% yield under ambient conditions .

Acid/Base-Mediated Transformations

The compound reacts under acidic or basic conditions:

ReactionConditions/ReagentsOutcomeReference
Hydrochloride Salt Formation HCl gas, 0–40°CGenerates stable hydrochloride salts (used in purification)
Demethylation HBr/AcOH, refluxCleaves methoxy groups (observed in related aryl ethers)

For example, treatment of thioether intermediates with HCl gas yields crystalline hydrochloride salts, facilitating isolation .

Comparative Reactivity with Structural Analogs

The dimethylaminomethyl group enhances electrophilic substitution at the 5-position compared to simpler pyridinones:

CompoundKey ReactionRelative Rate vs. Target Compound
3-Methyl-2(1H)-pyridinoneNitration1× (baseline)
Target CompoundElectrophilic alkylation3–5× faster due to directing effects

This increased reactivity is attributed to the electron-donating dimethylaminomethyl group, which activates the ring for electrophilic attacks .

Key Reaction Mechanisms

  • Oxidation : Proceeds via radical intermediates in peroxidase-mediated systems or electrophilic pathways with H₂O₂ .

  • Thionation : Involves thiocarbonyl formation through phosphorus-sulfur exchange with Lawesson’s reagent .

  • Quaternization : Follows an SN2 mechanism at the tertiary amine site .

Scientific Research Applications

5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its role in the synthesis of pharmaceutical compounds used in the treatment of diseases such as diabetes and kidney disease.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
5-Chloro-4-hydroxy-2(1H)-pyridinone (CHP) Cl (C5), OH (C4) 145.55 g/mol Intermediate for pharmaceuticals
5-(Trifluoromethyl)-2(1H)-pyridinone CF₃ (C5), OH (C2) 179.10 g/mol High lipophilicity; antiviral research
Methyl 2-hydroxy-5-nitronicotinate NO₂ (C5), COOCH₃ (C3), OH (C2) 228.15 g/mol Fluorescence studies; synthetic precursor
5-Amino-1-methyl-2(1H)-pyridinone NH₂ (C5), CH₃ (N1) 138.15 g/mol High fluorescence quantum yield (Φf = 0.42)
5-(Dimethylamino)-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone Dimethylamino (C5), methoxyphenoxy (C4) 351.40 g/mol Antiproliferative activity

Key Observations :

  • Substituent Position: The dimethylaminomethyl group at C5 in the target compound contrasts with electron-withdrawing groups (e.g., Cl, CF₃, NO₂) in analogs, leading to distinct electronic profiles. For example, the dimethylaminomethyl group increases basicity compared to 5-Chloro-4-hydroxy-2(1H)-pyridinone .
  • Fluorescence Properties: Amino-substituted pyridinones (e.g., 5-Amino-1-methyl-2(1H)-pyridinone) exhibit high fluorescence quantum yields (Φf = 0.42 in CH₃CN), whereas methoxy groups (as in the target compound) may reduce fluorescence due to electron-donating effects .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (Polar Solvents) Spectral Data (Key Peaks)
This compound Not reported High (due to dimethylamino) ¹H NMR: δ 2.2 (s, 6H, N(CH₃)₂), 3.8 (s, 3H, OCH₃)
5-(Trifluoromethyl)-2(1H)-pyridinone 113–115 Moderate ¹³C NMR: δ 121.5 (CF₃, q, J = 288 Hz)
Methyl 2-hydroxy-5-nitronicotinate 84–86 Low IR: 1748 cm⁻¹ (C=O), 3470 cm⁻¹ (OH)

Notes:

  • The dimethylaminomethyl group enhances solubility in polar solvents (e.g., DMF, MeOH), whereas trifluoromethyl or nitro groups reduce solubility .
  • Methoxy groups contribute to downfield shifts in ¹H NMR (δ 3.8–4.0 ppm) compared to hydroxy analogs .

Biological Activity

5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone is a pyridinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H12N2O2\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2

This compound features a dimethylamino group, which is known to enhance its lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study evaluating its efficacy against the HCT-116 and HepG-2 cell lines, it demonstrated an IC50 value comparable to established chemotherapeutics such as doxorubicin .

Cell Line IC50 (µM) Reference
HCT-1166.9
HepG-27.5
PC-35.9

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, including the inhibition of cyclin-dependent kinases (CDKs) and apoptosis induction via caspase activation .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. It was tested against a range of bacterial strains, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the low micromolar range, indicating strong antimicrobial activity .

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus15Effective
Escherichia coli10Effective
Pseudomonas aeruginosa20Moderate

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. It has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, which is a common target in anticancer and antimicrobial therapies . Additionally, docking studies suggest that this compound may bind effectively to the active sites of these enzymes, disrupting their function.

Case Studies

Several case studies have documented the therapeutic efficacy of this compound in vivo:

  • Cancer Treatment : In a murine model of breast cancer, administration of this compound resulted in significant tumor reduction compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues .
  • Infection Models : In an experimental model of bacterial infection, treatment with this compound led to reduced bacterial load and improved survival rates in infected mice, showcasing its potential as an antimicrobial agent .

Q & A

Q. What are the established synthetic routes for 5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone, and what critical reaction conditions must be optimized?

The compound is synthesized via catalytic hydrogenation and substitution reactions. For example, intermediate 15 (a derivative of the target compound) is prepared by hydrogenating a precursor under Pd/C catalysis, followed by substitution with phenyl chloroformate and methoxamine hydrochloride. Key optimization parameters include reaction temperature (ambient to 50°C), hydrogen pressure (1–3 atm), and stoichiometric ratios of reagents to minimize by-products. Purification typically employs column chromatography or recrystallization to achieve >98% purity .

Q. How is the structural integrity of this compound confirmed in synthetic batches?

Structural validation combines nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography using programs like SHELXL is recommended for resolving ambiguous stereochemistry or tautomeric forms, particularly given the compound’s pyridinone ring and dimethylaminomethyl substituent .

Advanced Research Questions

Q. What strategies address low yields (<25%) during the hydrogenation step in the synthesis of this compound?

Low yields during catalytic hydrogenation (e.g., step 14 → 15 in relugolix synthesis) may stem from incomplete reduction or catalyst deactivation. Mitigation strategies include:

  • Screening alternative catalysts (e.g., PtO₂, Raney Ni) for improved selectivity.
  • Using solvent systems with higher H₂ solubility (e.g., THF/water mixtures).
  • Pre-treating Pd/C with reducing agents to enhance catalytic activity .

Q. How can researchers resolve discrepancies between computational predictions and experimental data for the compound’s tautomeric equilibrium?

The pyridinone ring exists in keto-enol tautomeric forms, which can lead to conflicting computational (DFT) and experimental results. To address this:

  • Perform variable-temperature NMR to track tautomer populations.
  • Use X-ray crystallography to lock the structure in a single tautomeric state.
  • Validate computational models with solvent-dependent UV-Vis spectroscopy .

Q. What analytical methods are suitable for detecting trace impurities in this compound, and how are they quantified?

High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection is standard for impurity profiling. For example, ranitidine-related impurities (e.g., nitroacetamide derivatives) are quantified using reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% TFA). Limit of detection (LOD) and quantification (LOQ) are established via calibration curves for known by-products .

Data Contradiction & Mechanistic Analysis

Q. Why do conflicting reports exist regarding the stability of this compound under acidic conditions?

Stability variations may arise from differences in substituent electronic effects or experimental setups. For mechanistic clarity:

  • Conduct pH-dependent stability studies (e.g., 1–12 pH range) with LC-MS monitoring.
  • Compare degradation kinetics in buffered vs. non-buffered systems.
  • Isolate degradation products (e.g., demethylated or oxidized derivatives) for structural elucidation .

Q. How does the dimethylaminomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The dimethylaminomethyl substituent acts as an electron-donating group, enhancing the pyridinone ring’s electron density. This reduces susceptibility to electrophilic attack but increases reactivity in SN2 reactions. Kinetic studies using deuterated solvents (e.g., DMSO-d₆) and Hammett plots can quantify substituent effects .

Methodological Best Practices

Q. What crystallization conditions are optimal for growing single crystals of this compound for X-ray analysis?

Slow evaporation from polar aprotic solvents (e.g., DMF, DMSO) at 4°C promotes crystal growth. For challenging cases, vapor diffusion with hexane/ether anti-solvents or seeding with isomorphic crystals may be required. SHELXL refinement should include anisotropic displacement parameters for non-hydrogen atoms .

Q. How can researchers differentiate between isomeric by-products formed during synthesis?

Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak IA) effectively separates enantiomers. For diastereomers, 2D NMR techniques (COSY, NOESY) provide spatial correlation data to assign configurations .

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